![molecular formula C15H8ClF3N4 B3033621 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine CAS No. 1092345-48-6](/img/structure/B3033621.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
Descripción general
Descripción
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C15H8ClF3N4 and its molecular weight is 336.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
OLEDs and Photophysical Properties
A notable application of pyrimidine derivatives includes their use in organic light-emitting diodes (OLEDs). For instance, heteroleptic Ir(III) metal complexes synthesized using pyrimidine chelates exhibited significant photophysical properties. These complexes were used as dopants in OLEDs, achieving high efficiencies and luminance. Furthermore, combining certain pyrimidine complexes with red-emitting phosphors demonstrated the ability to create stable pure-white emission in OLEDs (Chang et al., 2013).
Antitumor Activity
Novel oxadiazole and trifluoromethylpyridine derivatives, related to pyrimidine structures, have been investigated for their potential medical application, particularly in antitumor activities. Certain compounds demonstrated promising in vitro anticancer activities against various cell lines (Maftei et al., 2016).
Mass Spectrometry and X-Ray Analysis
Pyrimidine derivatives have been characterized using techniques like mass spectrometry and X-ray analysis. These studies provide valuable insights into the molecular structure and potential applications of these compounds (Venkatachalam et al., 2002).
Malaria Treatment
Pyrimidine analogues have been investigated for their use in malaria treatment. Specifically, trifluoromethyl-substituted pyridine and pyrimidine analogues showed superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activity of pyrimidine salts have been explored. These compounds, including those with chloranilic and picric acids, have demonstrated significant in vitro antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).
Inhibition of Gene Expression
Pyrimidine derivatives have been studied for their potential to inhibit gene expression. Specifically, inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors have been developed, which could have implications for oral bioavailability and therapeutic applications (Palanki et al., 2000).
Optical Properties and Metal Complexation
Studies on pyrimidine derivatives have focused on their optical properties and their ability to form metal complexes. These properties are significant for applications in areas like sensory and photoluminescence (Hadad et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal function of the bacterial PPTase, thereby affecting the bacterial cell’s viability and its ability to cause disease .
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of the bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro . The compound has also been evaluated for its in vivo pharmacokinetic profiles . These studies help to understand the bioavailability of the compound and its potential utility as a small-molecule inhibitor .
Result of Action
The action of this compound results in the thwarting of bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of the compound .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine at different dosages in animal models have not been studied yet .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4/c16-11-6-10(15(17,18)19)8-22-13(11)12-3-5-21-14(23-12)9-2-1-4-20-7-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSZCCZVGXKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



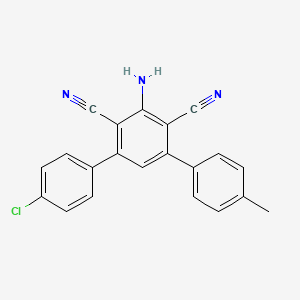
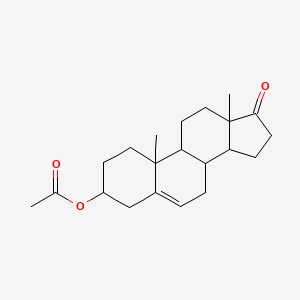
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)
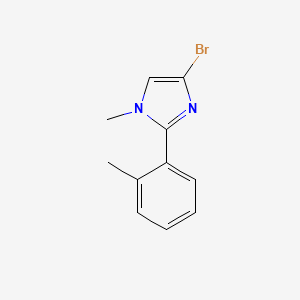
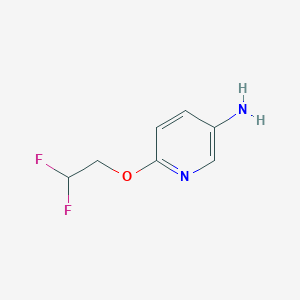
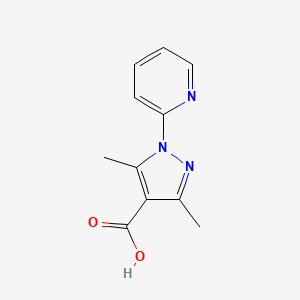
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)
![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

